molecular formula C9H15N3 B13591142 [(3-Hydrazinylphenyl)methyl]dimethylamine

[(3-Hydrazinylphenyl)methyl]dimethylamine

Cat. No.: B13591142
M. Wt: 165.24 g/mol
InChI Key: XMCPOOMOOHPRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Hydrazinylphenyl)methyl]dimethylamine is an organic compound that features a hydrazine group attached to a phenyl ring, which is further connected to a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Hydrazinylphenyl)methyl]dimethylamine typically involves the reaction of 3-nitrobenzaldehyde with dimethylamine, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

[(3-Hydrazinylphenyl)methyl]dimethylamine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The nitro group in the precursor can be reduced to form the hydrazine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: this compound.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

[(3-Hydrazinylphenyl)methyl]dimethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(3-Hydrazinylphenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.

    Phenylhydrazine: Contains a hydrazine group attached to a phenyl ring but lacks the dimethylamine group.

    Benzylamine: Features a benzyl group attached to an amine group.

Uniqueness

[(3-Hydrazinylphenyl)methyl]dimethylamine is unique due to the combination of a hydrazine group, a phenyl ring, and a dimethylamine group. This structure provides distinct chemical properties and reactivity, making it valuable in various applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(3-hydrazinylphenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C9H15N3/c1-12(2)7-8-4-3-5-9(6-8)11-10/h3-6,11H,7,10H2,1-2H3

InChI Key

XMCPOOMOOHPRPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.